N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline
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Overview
Description
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group, the methylthio group, and the methyl group onto the aniline ring. One common method involves the reaction of 4-(methylthio)aniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group may interact with thiol-containing enzymes or proteins, potentially modulating their activity. The overall effect of the compound depends on its specific interactions with target molecules and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)aniline
- N-methyl-4-(methylthio)aniline
- N-methyl-4-(trifluoromethyl)aniline
Uniqueness
N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline is unique due to the simultaneous presence of the trifluoromethyl, methylthio, and methyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F3NS |
---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
N-methyl-4-methylsulfanyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NS/c1-13(9(10,11)12)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3 |
InChI Key |
WTWJPWMMUIGBIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)SC)C(F)(F)F |
Origin of Product |
United States |
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